molecular formula C19H29NO3 B5589401 4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5589401
M. Wt: 319.4 g/mol
InChI Key: ZDLNFZWGSYCUGG-UHFFFAOYSA-N
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Description

  • The compound is a complex organic molecule that has been studied for its potential as an organic molecular electronic material and for other properties relevant to organic chemistry and materials science.

Synthesis Analysis

  • The synthesis of related compounds involves multi-step reactions, often starting from simpler piperidine derivatives and incorporating various functional groups through reactions like acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been determined using techniques like X-ray diffraction. These studies often reveal complex molecular geometries with significant interactions such as hydrogen bonding and C-H...π interactions, contributing to the compound's stability and electronic properties (Lu, 2011).

Chemical Reactions and Properties

  • Compounds of this class are involved in various chemical reactions, such as cyclocondensation with heteronucleophiles, demonstrating their reactivity and potential for synthesis of heterocyclic compounds (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Physical Properties Analysis

  • The physical properties, such as crystal structure and hydrogen bonding patterns, play a crucial role in determining the material's properties. These structures are often stabilized by various intermolecular interactions, forming extended networks (Khan, Ibrar, Lal, Altaf, & White, 2013).

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(methoxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-19(2,22)11-10-15-7-6-8-16(13-15)18(21)20-12-5-4-9-17(20)14-23-3/h6-8,13,17,22H,4-5,9-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLNFZWGSYCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[2-(Methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol

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